N-(3-fluorophenyl)-4-(morpholinosulfonyl)benzamide
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Description
“N-(3-fluorophenyl)-4-(morpholinosulfonyl)benzamide” is a chemical compound that contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The presence of the fluorophenyl group and the morpholinosulfonyl group could potentially give this compound unique properties, but without specific studies on this compound, it’s hard to predict its exact characteristics.
Chemical Reactions Analysis
The chemical reactions that “this compound” can undergo would depend on its exact structure and the conditions under which it’s used. Generally, amides can participate in a variety of reactions, including hydrolysis, reduction, and reactions with other nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Generally, amides have relatively high boiling points due to their ability to form hydrogen bonds . The presence of the fluorophenyl and morpholinosulfonyl groups could also influence the compound’s solubility, stability, and other properties.Scientific Research Applications
Antifungal Activity
Research on N-benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including a compound with a morpholino group, highlighted its synthesis, characterization, and antifungal activity against pathogens responsible for plant diseases. This study demonstrates the potential of such compounds in developing antifungal agents (Zhou Weiqun et al., 2005) source.
Antiviral Applications
A novel inhibitor of hepatitis B, featuring a morpholino group and synthesized through a detailed chemical process, showed promising in vitro nanomolar inhibitory activity against HBV. This underscores the compound's potential in antiviral therapy, particularly for hepatitis B (Ivachtchenko et al., 2019) source.
Gastrokinetic Agents
Compounds with morpholino groups have been synthesized and evaluated for their gastrokinetic activity. For instance, 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide showed potent gastric emptying activity, comparable to cisapride but without dopamine D2 receptor antagonistic activity, suggesting its use as a safer gastrokinetic agent (Kato et al., 1991) source.
Synthesis and Characterization of Benzamide Derivatives
Studies on the synthesis and biological activity of various benzamide derivatives incorporating morpholino groups have yielded significant insights into their potential applications in cancer therapy and microbial activity screening. Such compounds have been systematically characterized and evaluated for their inhibitory effects on cancer cell proliferation and microbial growth (Mamatha S.V et al., 2019) source.
Antitumor Activity
The synthesis and antitumor evaluation of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide demonstrated its potential in inhibiting the proliferation of cancer cell lines, such as A549 and BGC-823. This finding suggests the potential therapeutic applications of morpholino-containing benzamide derivatives in cancer treatment (X. Ji et al., 2018) source.
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c18-14-2-1-3-15(12-14)19-17(21)13-4-6-16(7-5-13)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLYVBOWCNZRIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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